![molecular formula C13H14N2O2 B13668884 8-Methoxy-N,N-dimethylquinoline-3-carboxamide](/img/structure/B13668884.png)
8-Methoxy-N,N-dimethylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-N,N-dimethylquinoline-3-carboxamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is known for its unique structural features and chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 8-Methoxy-N,N-dimethylquinoline-3-carboxamide involves several steps. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate via a cyclocondensation reaction with piperidine as a base catalyst under fusion conditions . This intermediate can then be further modified to obtain the desired compound. Industrial production methods often involve bulk manufacturing, sourcing, and procurement of the compound .
Analyse Chemischer Reaktionen
8-Methoxy-N,N-dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include tributyltin(IV) chloride, sodium borohydride, and azoisobutyronitrile (AIBN) in the presence of an aprotic solvent like N,N-dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-N,N-dimethylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-N,N-dimethylquinoline-3-carboxamide can be compared with other similar compounds, such as:
8-Methoxycoumarin-3-carboxamide: Known for its anticancer properties.
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide: Exhibits dual inhibition of VEGFR2 kinase and cytochrome P450.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple pathways, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C13H14N2O2 |
---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
8-methoxy-N,N-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13(16)10-7-9-5-4-6-11(17-3)12(9)14-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
DYGNEKVGHINFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN=C2C(=C1)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.